4-Isopropoxy-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yloxy-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)9-6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRMTHIVUDIHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878821 | |
| Record name | 4-ISOPROPOXYPYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14884-03-8 | |
| Record name | 4-ISOPROPOXYPYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Isopropoxy 1h Pyrazole and Its Analogues
Classical Cyclocondensation Approaches
The cornerstone of pyrazole (B372694) synthesis lies in the cyclocondensation of a binucleophilic hydrazine (B178648) source with a 1,3-dielectrophilic component. nih.govmdpi.comdergipark.org.tr This approach remains a fundamental and widely utilized method for constructing the pyrazole ring.
Hydrazine-Based Cyclocondensation Reactions
The reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a primary and versatile route to pyrazoles. nih.govtandfonline.com In the context of 4-isopropoxy-1H-pyrazole, this would typically involve a precursor bearing the isopropoxy moiety at the C2 position of the 1,3-dicarbonyl system. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.
One common method involves the reaction of isopropyl hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring. However, a significant challenge in the synthesis of unsymmetrically substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds is the potential formation of regioisomeric products. nih.govtandfonline.com The regioselectivity of the cyclocondensation can be influenced by several factors, including the nature of the substituents on the dicarbonyl compound, the substitution on the hydrazine (e.g., substituted vs. unsubstituted), and the reaction conditions such as solvent and catalyst. nih.gov For instance, the use of aprotic dipolar solvents has been shown to improve regioselectivity in certain cases compared to traditional protic solvents like ethanol. nih.gov
Cyclization with β-Ketoesters and α,β-Unsaturated Carbonyl Compounds
β-Ketoesters are valuable precursors for the synthesis of pyrazoles, often leading to pyrazolones. dergipark.org.trbeilstein-journals.org However, under specific conditions, they can be utilized to form alkoxypyrazoles. The Knorr synthesis, a classic method, typically involves the condensation of β-ketoesters with hydrazines to yield pyrazol-3/5-ones. researchgate.net Contemporary reports have described an alternative pathway leading to low yields of 3/5-alkoxypyrazoles when using hydrazine salts. researchgate.net Efforts have been made to optimize this side reaction to become the main transformation, allowing for the synthesis of various 3-alkoxypyrazoles. researchgate.net
α,β-Unsaturated carbonyl compounds, such as chalcones, also serve as effective 1,3-dielectrophilic partners for hydrazine in pyrazole synthesis. nih.govmdpi.com The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and oxidation to furnish the pyrazole ring. nih.gov The oxidation of the intermediate pyrazoline to the aromatic pyrazole can be achieved in situ or as a separate step. nih.gov
Advanced Synthetic Strategies for Pyrazole Functionalization
Beyond the classical cyclocondensation methods, several advanced synthetic strategies have been developed to introduce functionality onto the pyrazole ring, including the targeted synthesis of 4-alkoxypyrazoles. These methods often offer greater efficiency, regioselectivity, and functional group tolerance.
One-Pot Synthesis Protocols
One-pot multicomponent reactions have emerged as a powerful and environmentally friendly approach for the synthesis of complex molecules like substituted pyrazoles. mdpi.com These protocols combine multiple reaction steps in a single flask without the isolation of intermediates, leading to increased efficiency and reduced waste. For example, a three-component synthesis of pyrazoles can be achieved from malononitrile, aldehydes, and hydrazines. beilstein-journals.org Nickel-based heterogeneous catalysts have been employed for the one-pot synthesis of pyrazoles from various hydrazines, ketones, and aldehydes at room temperature. mdpi.com While not specifically detailing the synthesis of this compound, these one-pot strategies demonstrate the potential for the efficient assembly of highly substituted pyrazoles. beilstein-journals.orgmdpi.com
Mitsunobu Chemistry in the Synthesis of Functionalized Pyrazoles
The Mitsunobu reaction is a versatile tool for the formation of C-O, C-N, and C-S bonds and has been successfully applied to the functionalization of pyrazoles. nii.ac.jpthieme-connect.com This reaction typically involves an alcohol, an acidic pronucleophile, a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate or diisopropyl azodicarboxylate). tandfonline.comnii.ac.jp
In the context of pyrazole synthesis, Mitsunobu chemistry has been utilized for the alkylation of the pyrazole nitrogen. researchgate.netresearchgate.net For instance, commercially available 4-nitropyrazole readily undergoes Mitsunobu reactions with primary and secondary alcohols. researchgate.net A study demonstrated the synthesis of 4,5-dialkyl 1-isopropyl 3-isopropoxy-1H-pyrazole-1,4,5-tricarboxylates in excellent yield from the reaction of dialkyl acetylenedicarboxylates and diisopropyl azodicarboxylate in the presence of triphenylphosphine (B44618). tandfonline.com This reaction proceeds through a zwitterionic intermediate that cyclizes to form the pyrazole ring. tandfonline.com While this example focuses on the 3-isopropoxy isomer, the principle can be adapted for the synthesis of other alkoxypyrazoles.
Table 1: Mitsunobu Reaction for Pyrazole Synthesis
| Reactants | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Dialkyl acetylenedicarboxylates, Diisopropyl azodicarboxylate | Triphenylphosphine | 4,5-Dialkyl 1-isopropyl 3-isopropoxy-1H-pyrazole-1,4,5-tricarboxylate | Excellent | tandfonline.com |
| 4-Nitropyrazole, Primary/Secondary Alcohols | Triphenylphosphine, DEAD/DIAD | N1-Alkyl-4-nitropyrazoles | Not specified | researchgate.net |
This table is based on data from the text and is for illustrative purposes.
CuI-Catalyzed Direct C-O Coupling Reactions for 4-Alkoxylation of Pyrazoles
Copper-catalyzed cross-coupling reactions have become a powerful method for the formation of C-O bonds, including the alkoxylation of heteroaromatic compounds. Specifically, copper(I) iodide (CuI) has been effectively used to catalyze the direct C-O coupling of iodopyrazoles with various alcohols to furnish 4-alkoxypyrazoles. researchgate.netresearchgate.netnih.govdntb.gov.uanih.gov
A study demonstrated the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with a range of alcohols using a CuI-catalyzed coupling protocol. researchgate.netresearchgate.net The optimal reaction conditions involved using an excess of the alcohol and potassium t-butoxide as the base, in the presence of CuI and 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand, with microwave irradiation at 130 °C. researchgate.netresearchgate.netnih.govnih.gov This method was successfully applied to synthesize various 4-alkoxypyrazoles, including those with primary and secondary alkyl groups. researchgate.net
Table 2: CuI-Catalyzed 4-Alkoxylation of 4-Iodo-1H-pyrazoles
| Iodopyrazole Substrate | Alcohol | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Iodo-1H-1-tritylpyrazole | Methanol | 4-Methoxy-1H-1-tritylpyrazole | 76% | researchgate.net |
| 4-Iodo-1H-1-tritylpyrazole | Ethanol | 4-Ethoxy-1H-1-tritylpyrazole | 61% | researchgate.net |
| 4-Iodo-1H-1-tritylpyrazole | n-Propanol | 4-Propoxy-1H-1-tritylpyrazole | 69% | researchgate.net |
| 4-Iodo-1H-1-tritylpyrazole | n-Butanol | 4-Butoxy-1H-1-tritylpyrazole | 33% | researchgate.net |
This table is based on data from the text and is for illustrative purposes. Yields are for the corresponding 4-alkoxy products.
This CuI-catalyzed approach provides a direct and efficient route to 4-alkoxypyrazoles from readily available 4-iodopyrazole (B32481) precursors, offering a significant advantage over methods that require the incorporation of the alkoxy group at an earlier stage of the synthesis.
Regioselective Synthesis via Halogenation and Subsequent Alkylation Routes
The regioselective synthesis of 4-alkoxypyrazoles can be effectively achieved through a multi-step process that begins with the halogenation of the pyrazole ring, followed by a nucleophilic substitution reaction to introduce the desired alkoxy group. A common strategy involves the initial iodination of the pyrazole core at the 4-position. For instance, 4-iodo-1H-pyrazole can be prepared and subsequently used as a key intermediate. mdpi.com
The introduction of the isopropoxy group is then typically accomplished via a copper-catalyzed coupling reaction. mdpi.com In this step, the 4-iodopyrazole is reacted with isopropanol (B130326) in the presence of a copper(I) iodide (CuI) catalyst and a suitable ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline. mdpi.com The reaction is generally carried out under basic conditions, often using potassium t-butoxide, and may be facilitated by microwave irradiation to reduce reaction times and improve yields. mdpi.com
This halogenation-alkylation sequence offers a high degree of regioselectivity, ensuring that the isopropoxy group is specifically introduced at the 4-position of the pyrazole ring. The choice of the protecting group on the pyrazole nitrogen and the specific reaction conditions can be tailored to optimize the yield and purity of the final this compound product.
Similarly, bromination of the pyrazole ring, often using N-bromosuccinimide (NBS), can be employed to generate a 4-bromopyrazole intermediate. This intermediate can then undergo subsequent alkylation or other coupling reactions to introduce various substituents at the 4-position. The control of regioselectivity in these halogenation reactions is crucial and often depends on the reaction conditions and the existing substituents on the pyrazole ring.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields, and its application to the synthesis of pyrazole derivatives, including this compound, is well-documented. dergipark.org.trshd-pub.org.rssmolecule.com This technique offers several advantages over conventional heating methods, including rapid and uniform heating, which can lead to shorter reaction times, reduced side product formation, and often higher product yields. dergipark.org.trnii.ac.jp
In the context of this compound synthesis, microwave irradiation can be effectively utilized in the key cyclocondensation step. The reaction of a β-ketoester with a hydrazine derivative to form the pyrazole ring can be significantly expedited under microwave conditions. smolecule.commdpi.com For example, the synthesis of pyrazolone (B3327878) derivatives, which can be precursors to 4-alkoxypyrazoles, has been successfully achieved using microwave-assisted, solvent-free conditions. mdpi.com
Furthermore, the copper-catalyzed C-O coupling reaction for introducing the isopropoxy group onto a 4-halopyrazole intermediate can be efficiently performed under microwave irradiation. mdpi.com A study on the synthesis of 4-alkoxy-1H-pyrazoles reported the use of microwave heating at 130 °C for 1 hour to achieve the desired coupling. mdpi.com This represents a significant reduction in reaction time compared to conventional heating methods, which might require several hours.
The benefits of microwave-assisted synthesis extend to the preparation of various substituted pyrazole derivatives. shd-pub.org.rs The rapid and efficient nature of this technology allows for the quick assembly of diverse molecular scaffolds, facilitating the exploration of structure-activity relationships in medicinal chemistry and materials science. dergipark.org.tr
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Often several hours to days | Minutes to a few hours | dergipark.org.tr |
| Heating | Conduction and convection, often non-uniform | Direct dielectric heating, uniform | nii.ac.jp |
| Yields | Can be lower due to side reactions | Often higher yields | smolecule.com |
| Energy Consumption | Generally higher | More energy efficient | dergipark.org.tr |
This table provides a general comparison between conventional heating and microwave-assisted synthesis in the context of pyrazole synthesis.
Optimization of Reaction Conditions and Yields in 4-Isopropoxypyrazole Synthesis
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction time and resource consumption. beilstein-journals.orgnumberanalytics.com In the synthesis of this compound, several parameters can be fine-tuned to achieve optimal outcomes.
For the copper-catalyzed C-O coupling of a 4-iodopyrazole with isopropanol, key variables include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. mdpi.com Research has shown that using CuI as the catalyst in combination with a phenanthroline-based ligand can be effective. mdpi.com The amount of catalyst and ligand loading is also a crucial factor to optimize.
The reaction temperature plays a significant role in both reaction rate and selectivity. numberanalytics.com In one study, the optimal temperature for the microwave-assisted synthesis of a 4-alkoxypyrazole was found to be 130 °C, with higher temperatures leading to decomposition and lower yields. mdpi.com The choice of base, such as potassium t-butoxide, and its stoichiometry relative to the starting materials must also be carefully considered.
Systematic approaches, such as Design of Experiments (DoE), can be employed to efficiently explore the multidimensional parameter space and identify the optimal set of conditions. beilstein-journals.org This involves systematically varying multiple factors simultaneously to understand their individual and interactive effects on the reaction outcome.
The following table summarizes the optimization of a CuI-catalyzed coupling reaction for the synthesis of a 4-alkoxypyrazole, as reported in a study. mdpi.com
| Entry | Catalyst (mol%) | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 20 | L1 | 100 | 1 | 45 |
| 2 | 20 | L2 | 100 | 1 | 52 |
| 3 | 20 | L3 | 100 | 1 | 58 |
| 4 | 20 | L4 | 100 | 1 | 61 |
| 5 | 20 | L4 | 120 | 1 | 64 |
| 6 | 20 | L4 | 130 | 1 | 66 |
| 7 | 20 | L4 | 130 | 0.5 | 24 |
| 8 | 20 | L4 | 160 | 1 | 16 |
| 9 | 10 | L4 | 130 | 1 | 37 |
This table illustrates the effect of varying the ligand, temperature, reaction time, and catalyst loading on the yield of the coupling reaction. L1-L4 represent different phenanthroline-based ligands, with L4 being 3,4,7,8-tetramethyl-1,10-phenanthroline. The optimal conditions identified in this study are highlighted in bold.
Approaches to the Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for specific applications. Various synthetic strategies can be employed to introduce substituents at different positions of the pyrazole ring.
One common approach is to start with a pre-functionalized pyrazole core. For instance, a 4-isopropoxypyrazole bearing other substituents at the 1, 3, or 5-positions can be synthesized by selecting appropriately substituted starting materials for the initial cyclocondensation reaction. mdpi.com This involves reacting a substituted hydrazine with a substituted 1,3-dicarbonyl compound. The regioselectivity of this condensation can often be controlled by the reaction conditions and the nature of the substituents. mdpi.comnih.gov
Alternatively, functionalization of the this compound scaffold can be achieved through subsequent reactions. For example, N-alkylation or N-arylation at the 1-position can be accomplished by reacting the this compound with an appropriate alkyl halide or aryl halide under basic conditions. beilstein-journals.orgorganic-chemistry.org The regioselectivity of this N-alkylation can be influenced by the choice of base, solvent, and the electrophile. beilstein-journals.org
Furthermore, electrophilic substitution reactions can be used to introduce substituents onto the pyrazole ring, although the electron-donating nature of the isopropoxy group will direct incoming electrophiles to specific positions. Conversely, the pyrazole ring can be modified through metallation followed by quenching with an electrophile to introduce a wide range of functional groups.
The synthesis of a library of substituted this compound derivatives is often a key step in drug discovery and materials science research, enabling the exploration of structure-activity relationships. nih.gov
Chemical Reactivity and Transformation of 4 Isopropoxy 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich aromatic system, generally activated for electrophilic aromatic substitution (EAS). organicchemistrytutor.com The presence of the electron-donating isopropoxy group at the C4 position further enhances the nucleophilicity of the ring, making it more reactive towards electrophiles compared to unsubstituted pyrazole. The mechanism of EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
In pyrazole systems, electrophilic attack typically occurs at the 4-position due to the stability of the resulting intermediate. d-nb.info However, with the 4-position already occupied by the isopropoxy group, electrophilic substitution on 4-isopropoxy-1H-pyrazole is directed to other available positions on the ring, primarily the C3 and C5 positions. The regioselectivity is governed by the combined directing effects of the ring nitrogens and the C4-alkoxy group. The electron-donating nature of the isopropoxy group helps to stabilize the positive charge in the arenium ion intermediate formed during the substitution process.
In contrast, pyrazole rings bearing electron-withdrawing groups are deactivated towards electrophilic aromatic substitution, often requiring harsh conditions or failing to react at all. d-nb.info
Nucleophilic Substitution Reactions on the Pyrazole Ring and at Side Chains
Nucleophilic substitution reactions can occur either on the pyrazole ring itself or at the isopropoxy side chain.
On the Pyrazole Ring: Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally challenging due to the ring's inherent electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and stabilize the negative charge in the intermediate Meisenheimer complex. numberanalytics.com For this compound, which lacks such activating groups, direct SNAr on the ring is not a favored pathway.
At the Isopropoxy Side Chain: The isopropoxy group itself can be replaced via nucleophilic substitution under specific conditions. For instance, acid-catalyzed cleavage can yield the corresponding 4-hydroxypyrazole derivative. vulcanchem.com This transformation allows for the functionalization of the 4-position by converting the alkoxy group into a hydroxyl group, which can then serve as a handle for further reactions. Similar substitutions have been noted in more complex molecules, where the isopropoxy group is replaced by other nucleophiles. evitachem.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant | Reagents & Conditions | Product | Reaction Type | Source(s) |
| 1-Isopropoxy-1H-pyrazole-3,4-diamine* | 48% HBr in acetic acid, 120°C, 6–8 hours | 1-Hydroxy-1H-pyrazole-3,4-diamine derivative | Acid-catalyzed cleavage of isopropoxy group | vulcanchem.com |
| This compound | Nucleophiles (e.g., amines, thiols) | Functionalized pyrazoles | Substitution of the isopropoxy group |
*Note: Data from an analogous pyrazole derivative.
Oxidation and Reduction Pathways of the this compound Scaffold
The this compound scaffold can undergo both oxidation and reduction, typically targeting different parts of the molecule depending on the reagents and conditions used.
Oxidation: The pyrazole ring can be oxidized to form the corresponding pyrazole oxides using common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412). If other oxidizable functional groups are present on the scaffold, they can also be transformed. For example, studies on related pyrazole derivatives show that methyl groups can be oxidized to carboxylic acids using KMnO₄. vulcanchem.com
Reduction: Reduction reactions can target either functional groups attached to the pyrazole ring or the aromatic ring itself.
Functional Group Reduction: Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH₄) can reduce appended functional groups (like carbonyls) without affecting the pyrazole ring. vulcanchem.com
Aromatic Ring Reduction: The aromatic pyrazole ring is relatively stable to reduction. However, it can be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure using platinum, rhodium, or ruthenium catalysts, which would result in the loss of aromaticity to form a pyrazolidine (B1218672) derivative. wordpress.com
Table 2: General Oxidation and Reduction Reactions
| Transformation | Common Reagents | Potential Product(s) | Source(s) |
| Oxidation | Hydrogen peroxide, Potassium permanganate (KMnO₄) | Pyrazole oxides | |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Reduced forms of pyrazole (e.g., reduction of substituents) | vulcanchem.com |
| Reduction (Forcing) | H₂, Pt/Rh/Ru catalyst, high pressure | Reduced pyrazole ring (pyrazolidine) | wordpress.com |
Metal-Catalyzed Coupling Reactions Involving 4-Isopropoxypyrazole Moieties
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and pyrazole derivatives are often used as substrates in these transformations. wiley-vch.deeie.gr
This compound itself can be synthesized via a copper-catalyzed C-O coupling reaction between a 4-iodo-1H-pyrazole and isopropyl alcohol. mdpi.com An optimized protocol for this transformation involves using CuI (20 mol%) as the catalyst with 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand under microwave irradiation at 130 °C. mdpi.com
Conversely, once formed, this compound derivatives functionalized with a leaving group (like a halogen) or a boronic acid/ester can participate in a variety of coupling reactions. For example, 1-isopropyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester is a commercially available reagent used in Suzuki couplings to synthesize complex molecules, including inhibitors for enzymes like phosphodiesterase 10A. sigmaaldrich.com Similarly, 4-iodo-1H-pyrazoles (precursors to this compound) readily undergo Heck-Mizoroki reactions with alkenes, catalyzed by palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand, to form 4-alkenyl-1H-pyrazoles. clockss.org
Table 3: Metal-Catalyzed Coupling Reactions
| Reaction Name | Reactants | Catalyst/Ligand | Product Type | Source(s) |
| Copper-Catalyzed C-O Coupling | 4-Iodo-1H-pyrazole, Isopropyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | This compound | mdpi.com |
| Suzuki Coupling | 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester, Aryl halide | Palladium catalyst | 4-Aryl-1-isopropyl-1H-pyrazole | sigmaaldrich.com |
| Heck-Mizoroki Reaction | 1-Protected-4-iodo-1H-pyrazole, Alkene (e.g., methyl acrylate) | Pd(OAc)₂ / P(OEt)₃ | 1-Protected-4-alkenyl-1H-pyrazole | clockss.org |
| Direct Arylation | N-Aryl/Alkylsydnone, Aryl chloride | Palladium catalyst / XPhos | Substituted Pyrazole |
Mechanistic and Selectivity Studies in Chemical Transformations, including SNAr Reactions
Understanding the mechanisms and factors controlling selectivity is crucial for predicting and controlling the outcomes of reactions involving this compound.
Electrophilic Aromatic Substitution (EAS) Mechanism: As mentioned in section 3.1, the EAS mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com The regioselectivity (i.e., the position of attack by the electrophile) is determined by the stability of the intermediate arenium ion. For a 5-membered heterocycle like pyrazole, the lone pair on the heteroatom can participate in resonance to stabilize the positive charge of the intermediate. organicchemistrytutor.com The electron-donating isopropoxy group at C4 further stabilizes positive charges at the C3 and C5 positions through resonance, making these sites the most likely points of electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Mechanism: The SNAr mechanism also involves a two-step process: addition of a nucleophile to the aromatic ring to form a resonance-stabilized anion (a Meisenheimer complex), followed by the elimination of a leaving group. numberanalytics.com This mechanism requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negative charge of the intermediate. Since this compound has an electron-donating group and lacks strong electron-withdrawing groups, it is not activated for SNAr reactions on the pyrazole ring itself. numberanalytics.com Any substitution of the isopropoxy group likely proceeds through alternative mechanisms, such as the acid-catalyzed pathway described for analogous compounds. vulcanchem.com
Selectivity in Metal-Catalyzed Reactions: In metal-catalyzed coupling reactions, selectivity and efficiency are highly dependent on the choice of catalyst, ligands, and reaction conditions. In the Heck-Mizoroki reaction of 4-iodo-pyrazoles, for example, the choice of phosphine ligand was found to be critical. Triethyl phosphite, P(OEt)₃, was identified as a more suitable ligand than triphenylphosphine (B44618) (PPh₃), leading to significantly higher product yields. clockss.org Such studies are essential for optimizing synthetic routes and achieving desired chemical transformations with high selectivity.
Spectroscopic Characterization Techniques and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-isopropoxy-1H-pyrazole by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).
¹H NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that confirm the presence of both the pyrazole (B372694) ring and the isopropoxy substituent.
The protons on the pyrazole ring typically appear in the downfield region of the spectrum, generally between δ 7.3 and 8.5 ppm. The isopropoxy group gives rise to two distinct signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton. The methyl protons are usually observed in the upfield region, around δ 1.2–1.4 ppm. The methine proton, being attached to the electron-withdrawing oxygen atom, is shifted further downfield, often appearing as a septet around δ 4.5 ppm. The broad signal corresponding to the N-H proton of the pyrazole ring is typically observed in the range of δ 10–12 ppm.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole ring protons | 7.3–8.5 | Varies |
| Isopropoxy -CH₃ | 1.2–1.4 | Doublet |
| Isopropoxy -CH | ~4.5 | Septet |
| Pyrazole N-H | 10–12 | Broad Singlet |
¹³C NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allows for the complete assignment of all carbon resonances. nih.gov
The carbon atoms of the isopropoxy group are readily identifiable. The methyl carbons (CH₃) typically resonate at a chemical shift of approximately δ 22.1 ppm. The methine carbon (-CH-O-) appears further downfield due to the deshielding effect of the attached oxygen atom. The carbon atoms within the pyrazole ring have characteristic chemical shifts that are influenced by the nitrogen atoms and the isopropoxy substituent.
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Isopropoxy -CH₃ | ~22 |
| Isopropoxy -CH | Varies (Downfield) |
| Pyrazole Ring Carbons | Varies |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
Key vibrational modes include the N-H stretch of the pyrazole ring, which typically appears as a broad band in the region of 3100–3180 cm⁻¹. mdpi.com The C-N stretching vibrations within the pyrazole ring are also observable, often around 1290 cm⁻¹. researchgate.net The presence of the isopropoxy group is indicated by C-H stretching vibrations of the alkyl groups, usually found just below 3000 cm⁻¹, and a prominent C-O stretching band. These spectroscopic methods are crucial for confirming the presence of key functional groups during synthesis and for structural verification. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Pyrazole) | Stretching | 3100–3180 |
| C-H (Alkyl) | Stretching | <3000 |
| C=N/C=C (Pyrazole Ring) | Stretching | Varies |
| C-N (Pyrazole Ring) | Stretching | ~1290 |
| C-O (Isopropoxy) | Stretching | Varies |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org For organic molecules like this compound, the most significant absorptions typically arise from π → π* and n → π* transitions. libretexts.orgshu.ac.uk
The pyrazole ring, being an unsaturated heterocyclic system, contains π electrons that can undergo π → π* transitions. These transitions are generally strong, resulting in high molar absorptivity. shu.ac.uk The nitrogen atoms in the pyrazole ring and the oxygen atom of the isopropoxy group possess non-bonding electrons (n electrons). The excitation of these electrons to an anti-bonding π* orbital results in n → π* transitions, which are typically weaker and occur at longer wavelengths compared to π → π* transitions. libretexts.orgshu.ac.uk The UV-Vis spectrum of pyrazole itself shows a π → π* transition around 205 nm. researchgate.net The specific wavelengths and intensities of absorption for this compound are influenced by the isopropoxy substituent and the solvent used. shu.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the elemental composition and confirming the molecular formula of a compound. measurlabs.com Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, often to several decimal places.
For this compound (C₆H₁₀N₂O), HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass but different elemental formulas. This high level of accuracy is crucial for unambiguous identification and for verifying the purity of a synthesized sample. measurlabs.comamericanpharmaceuticalreview.com Techniques such as electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Computational and Theoretical Investigations of 4 Isopropoxy 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for predicting the properties of molecular systems with high accuracy. derpharmachemica.com These methods are routinely applied to heterocyclic compounds to understand their structure, stability, and spectroscopic characteristics. researchgate.net
The initial step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy structure. semanticscholar.org Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 4-Isopropoxy-1H-pyrazole can be determined. derpharmachemica.com This process yields a three-dimensional structure corresponding to a minimum on the potential energy surface. The optimized geometry is crucial as it forms the basis for all subsequent property calculations. For pyrazole (B372694) derivatives, DFT calculations have shown good agreement with experimental data where available, confirming the reliability of this approach. semanticscholar.org
Below is a representative table of selected optimized geometrical parameters that would be expected from a DFT calculation on this compound.
Table 1: Representative Optimized Geometrical Parameters for this compound
This table contains hypothetical data for illustrative purposes.
| Parameter | Atoms | Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.375 |
| N2-C3 | 1.330 | |
| C3-C4 | 1.390 | |
| C4-C5 | 1.388 | |
| C5-N1 | 1.340 | |
| C4-O6 | 1.365 | |
| Bond Angle (°) | N1-N2-C3 | 105.0 |
| N2-C3-C4 | 111.5 | |
| C3-C4-C5 | 104.5 | |
| C4-C5-N1 | 111.2 | |
| C5-N1-N2 | 107.8 |
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental values.
A Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsional vibrations of particular bonds or functional groups. nepjol.infohud.ac.uk This allows for a detailed interpretation of the experimental vibrational spectra. For this compound, key vibrational modes would include the N-H stretch, the aromatic C-H stretches of the pyrazole ring, the asymmetric and symmetric stretches of the C-O-C ether linkage, and various ring deformation modes. derpharmachemica.com
Table 2: Representative Vibrational Frequencies and PED Assignments for this compound
This table contains hypothetical data for illustrative purposes.
| Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment (PED) |
|---|---|
| 3450 | N-H stretching |
| 3150 | C-H stretching (pyrazole ring) |
| 2980 | C-H asymmetric stretching (methyl) |
| 2930 | C-H symmetric stretching (methyl) |
| 1580 | C=C/C=N stretching (pyrazole ring) |
| 1245 | C-O-C asymmetric stretching |
| 1110 | C-O-C symmetric stretching |
| 850 | C-H out-of-plane bending |
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies, oscillator strengths, and thus the theoretical UV-Vis absorption spectrum of a molecule. researchgate.netrespectprogram.org This analysis helps to understand the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. github.io For an aromatic system like this compound, the primary electronic transitions are expected to be of π → π* and n → π* character. The isopropoxy group, being an electron-donating substituent, is expected to influence the energies of these transitions.
Table 3: Representative Predicted Electronic Transitions for this compound
This table contains hypothetical data for illustrative purposes.
| λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Character |
|---|---|---|---|
| 275 | 0.015 | HOMO-1 -> LUMO | n -> π |
| 215 | 0.450 | HOMO -> LUMO | π -> π |
| 198 | 0.210 | HOMO -> LUMO+1 | π -> π* |
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. mdpi.comnih.gov The calculation is typically performed at the DFT level of theory on the optimized geometry. github.io The computed absolute shielding tensors are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). conicet.gov.ar These predictions are invaluable for assigning experimental NMR spectra and confirming molecular structures. For this compound, GIAO calculations would predict distinct signals for the pyrazole ring protons and carbons, as well as for the methine and methyl groups of the isopropoxy substituent.
Table 4: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
This table contains hypothetical data for illustrative purposes.
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| N1-H | 12.5 | C3 | 135.2 |
| C3-H | 7.6 | C4 | 138.0 |
| C5-H | 7.5 | C5 | 128.5 |
| O-CH-(CH₃)₂ | 4.5 | O-CH-(CH₃)₂ | 70.1 |
| O-CH-(CH₃)₂ | 1.3 | O-CH-(CH₃)₂ | 22.1 |
Electronic Transitions and UV-Vis Spectral Predictions (Time-Dependent Density Functional Theory - TD-DFT)
Analysis of Charge Distribution and Electrostatic Potential
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is calculated from the DFT results and plotted on the molecule's electron density surface. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would be expected to show a region of high negative potential around the pyridinic nitrogen atom (N2) of the pyrazole ring, making it a primary site for electrophilic attack or hydrogen bonding. The oxygen atom of the isopropoxy group would also exhibit negative potential. Conversely, the N-H proton would be a site of strong positive potential. This analysis is crucial for predicting intermolecular interactions and the regioselectivity of chemical reactions. science.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structure elements of core electrons, lone pairs, and bonds. researchgate.netnumberanalytics.com This method provides a quantitative picture of intramolecular charge transfer (ICT) and stabilizing interactions. researchgate.net
Table 5: Representative NBO Second-Order Perturbation Analysis for this compound
This table contains hypothetical data for illustrative purposes.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O6 | π(C3-C4) | 25.5 |
| LP(1) N2 | π(C4-C5) | 18.2 |
| π(C4-C5) | π(N1-N2) | 20.1 |
| π(C3-C4) | π(C5-N1) | 17.8 |
Prediction of Molecular Reactivity Descriptors (e.g., HOMO-LUMO Gap)
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these electronic properties. nih.gov Molecular reactivity descriptors, derived from calculations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding and predicting a compound's behavior in chemical reactions and biological systems. nih.govderpharmachemica.com
The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, making it indicative of its nucleophilic character. alrasheedcol.edu.iq Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's capacity to accept electrons, reflecting its electrophilic character. alrasheedcol.edu.iq The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule or to another molecule. nih.govresearchgate.net
For pyrazole derivatives, these computational analyses are routinely performed to correlate electronic structure with biological activity. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models often use the HOMO-LUMO gap and other electronic parameters to predict the inhibitory potency of pyrazole-based compounds against targets like protein kinases.
While specific DFT calculations for this compound are not extensively reported in the literature, the methodologies are well-established. Such calculations would typically involve geometry optimization of the molecule using a specified functional, such as B3LYP or M06-2X, and a basis set like 6-311++G(d,p) or TZVP, to determine its most stable conformation. nih.govderpharmachemica.com From this optimized structure, the energies of the HOMO and LUMO would be calculated to determine the energy gap. For a related compound, 1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole, a methodological approach involving DFT calculations at the M06-2X/def2-TZVP level has been suggested for studying its electronic properties. The presence of the electron-donating isopropoxy group at the 4-position of the pyrazole ring is expected to influence the electron density and, consequently, the HOMO-LUMO energies, which in turn affects the molecule's reactivity and potential as a bioactive agent.
Other global reactivity descriptors that can be derived from HOMO and LUMO energies include:
Ionization Potential (I): Related to the HOMO energy (I ≈ -EHOMO). alrasheedcol.edu.iq
Electron Affinity (A): Related to the LUMO energy (A ≈ -ELUMO). alrasheedcol.edu.iq
Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2). alrasheedcol.edu.iq
Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). alrasheedcol.edu.iq
Chemical Softness (S): The reciprocal of hardness (S = 1/η). alrasheedcol.edu.iq
These parameters collectively provide a detailed profile of the molecule's reactivity, guiding the design of new derivatives with enhanced properties.
Table 1: Examples of Calculated HOMO-LUMO Gaps for Pyrazole Derivatives
| Compound | Method/Basis Set | HOMO-LUMO Gap (eV) | Reference |
| (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | B3LYP/6-311++G(d,p) | Not specified | derpharmachemica.com |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | B3LYP/6-31G** | Small (value not specified) | nih.gov |
| Pyrazole-thiophene-based amide derivatives | PBE0-D3BJ/def2-TZVP/SMD | 4.30 - 4.54 | researchgate.net |
This table presents data for related pyrazole derivatives to illustrate the application of computational methods, as specific data for this compound is not available.
Theoretical Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netresearchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. researchgate.netmdpi.commdpi.com By simulating the ligand-protein interaction at the molecular level, docking studies can identify key binding site residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. researchgate.netmdpi.com
For pyrazole derivatives, molecular docking has been extensively used to explore their potential as inhibitors of various enzymes and receptors. mdpi.commdpi.com These studies have targeted a wide range of proteins, including various protein kinases that are implicated in cancer, such as RET kinase, EGFR, VEGFR-2, Aurora A, and CDK2. researchgate.netmdpi.commdpi.com
The general workflow for a molecular docking study involves:
Preparation of the Receptor: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. researchgate.net
Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound, is generated and its energy is minimized to obtain a stable conformation.
Docking Simulation: Using software such as AutoDock Vina, the ligand is placed in the defined binding site of the receptor, and various possible conformations and orientations are explored. The software then scores these poses based on a scoring function that estimates the binding free energy, with more negative scores indicating a higher predicted binding affinity. researchgate.net
While specific docking studies for this compound are not detailed in the available literature, studies on closely related compounds provide significant insights. For example, it has been proposed that the steric bulk of an isopropoxy group on a pyrazole ring may enhance selectivity for hydrophobic binding pockets within kinase active sites. In a suggested computational strategy for 1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole, screening against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina was proposed.
Docking studies on other pyrazole derivatives have successfully identified crucial interactions. For instance, in a study on RET kinase inhibitors, docking revealed important active site residues such as Ala807 and Leu881, which are involved in binding. mdpi.com Another study on various protein kinase inhibitors showed that pyrazole derivatives could fit deeply within the binding pocket, forming hydrogen bonds and having favorable van der Waals and desolvation energies. researchgate.net These findings provide a theoretical framework to rationally design new, more potent pyrazole-based inhibitors. researchgate.netmdpi.com A hypothetical docking study of this compound would likely reveal interactions influenced by the pyrazole core's ability to form hydrogen bonds and the isopropoxy group's engagement in hydrophobic interactions.
Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives
| Pyrazole Derivative Class | Protein Target(s) | Docking Software | Key Findings | Reference |
| 1H-Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | AutoDock 4.2 | Potential as inhibitors with good binding energies and interaction profiles. | researchgate.net |
| Pyrazole derivatives | RET kinase | Not specified | Identified crucial binding site residues (Ala807, Leu881). | mdpi.com |
| 1,3,4-Triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR | Not specified | Suggested a common mode of interaction at the ATP-binding sites. | mdpi.com |
This table presents data for various classes of pyrazole derivatives to illustrate the application and findings of molecular docking studies, as specific data for this compound is not available.
Exploration of Biological Activities and Molecular Mechanisms Non Clinical Focus
Investigations into Antimicrobial Properties of Pyrazole (B372694) Derivatives
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against various bacterial strains, including multi-drug resistant ones. nih.govnih.gov
The antimicrobial activity of pyrazole derivatives is often attributed to their ability to interfere with essential bacterial processes. For instance, some pyrazole-thiazole hybrids have been identified as potent inhibitors of bacterial growth, with minimum bactericidal concentration (MBC) values below 0.2 μM against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Molecular docking studies suggest that these compounds may target topoisomerase II and topoisomerase IV, enzymes crucial for DNA replication. nih.gov Other pyrazole derivatives have shown the ability to inhibit S. aureus DNA gyrase. nih.gov
A study on pyrazole derivatives containing an imidazothiadiazole moiety revealed that several compounds exhibited high selective inhibitory activity against multi-drug resistant bacteria. nih.gov Notably, compounds 21c and 23h from this study demonstrated strong antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL, which is four times more potent than the control drug, gatifloxacin. nih.gov Furthermore, compound 23h showed no cytotoxicity to human LO2 cells and no hemolysis, indicating a favorable preliminary safety profile. nih.gov
Tellurated pyrazole derivatives have also been synthesized and assayed for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds showed a good degree of activity against bacterial growth, with some even surpassing the efficacy of amoxicillin. mdpi.com The minimum inhibitory concentration (MIC) values for these derivatives indicated that the nature of the substituent on the phenyl ring influenced their activity, with the following order of potency observed: Br > OMe > Me. mdpi.com
Interactive Table: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrazole-thiazole hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent growth inhibitors with MBC values <0.2 μM. | nih.gov |
| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial agents, some better than ciprofloxacin. | nih.gov |
| Pyrazole derivatives containing imidazothiadiazole | Multi-drug resistant bacteria | Compounds 21c and 23h showed MIC of 0.25 µg/mL. | nih.gov |
Studies on Anti-inflammatory Effects of Pyrazole Derivatives
The anti-inflammatory properties of pyrazole derivatives are well-documented, with many compounds exhibiting potent activity by modulating key inflammatory pathways. jetir.orgmdpi.com A primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation. tandfonline.comencyclopedia.pub
Several studies have reported the synthesis of pyrazole derivatives with significant COX-2 inhibitory activity and selectivity. For example, a series of pyrazole derivatives showed good COX-2 selectivity indices (SI) ranging from 246.8 to 353.8, comparable to the selective COX-2 inhibitor celecoxib (B62257) (SI = 326.7). tandfonline.com These compounds also demonstrated considerable anti-inflammatory activity in vivo, with edema inhibition ranging from 51-86% after 3 hours and 83-96% after 5 hours. tandfonline.com
Other research has focused on developing dual inhibitors of COX-2 and other inflammatory targets. For instance, novel pyrazole sulfonamide derivatives have been reported as dual COX-2/5-lipoxygenase (5-LOX) inhibitors. mdpi.com One such compound, a benzothiophen-2-yl pyrazole carboxylic acid derivative, exhibited potent COX-1, COX-2, and 5-LOX inhibitory activities with IC50 values of 5.40, 0.01, and 1.78 μM, respectively, and a high selectivity index for COX-2. mdpi.com
The anti-inflammatory potential of pyrazole derivatives has also been demonstrated through their ability to inhibit protein denaturation, a key process in inflammation-related diseases, and their capacity to scavenge free radicals. jetir.org
Interactive Table: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrazole derivatives | COX-2 Inhibition | Good COX-2 selectivity (SI: 246.8–353.8) and significant in vivo anti-inflammatory activity. | tandfonline.com |
| 1,5-Diarylpyrazole series (urea- and amide-linked) | Dual COX-2/sEH Inhibition | High inhibitory activities against both COX-2 and sEH. | tandfonline.com |
| Pyrazole sulfonamide derivatives | Dual COX-2/5-LOX Inhibition | Potent dual inhibitors with superior analgesic and anti-inflammatory activity compared to celecoxib and indomethacin. | mdpi.com |
Research into Anticancer Potential of Pyrazole Derivatives (e.g., Cell Line Cytotoxicity Studies)
The anticancer potential of pyrazole derivatives has been extensively investigated, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. nih.govmdpi.com These compounds exert their anticancer activity through diverse mechanisms, including the inhibition of key enzymes involved in cell cycle progression and proliferation. nih.gov
Several pyrazole derivatives have shown potent cytotoxicity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), lung (A549), and colon (HCT-116) cancer cells. nih.govresearchgate.net For instance, some novel indole (B1671886) derivatives linked to a pyrazole moiety displayed more potent cancer inhibition than the standard drug doxorubicin (B1662922). nih.gov
The molecular targets of these anticancer pyrazole derivatives are varied. Some compounds have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. nih.gov Others have shown significant inhibitory activity against the epidermal growth factor receptor (EGFR) and PI3 kinase, both of which are key components of signaling pathways that promote cancer cell growth and survival. nih.gov
One study reported a pyrazole hybrid that exhibited good anticancer activity against the aggressive 4T1 breast cancer cell line. researchgate.net Mechanistic studies revealed that this compound inhibited wound healing and colony formation, induced a delay in the G0/G1 phase of the cell cycle, and promoted apoptosis, possibly through DNA intercalation. researchgate.net
Interactive Table: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action/Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| Indole-pyrazole hybrids | HCT116, MCF7, HepG2, A549 | CDK2 inhibition | More potent than doxorubicin in some cases. | nih.gov |
| 1,4-Benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | EGFR inhibition | Potent cytotoxicity with IC50 values comparable to etoposide. | nih.gov |
| Pyrazole carbaldehyde derivatives | MCF7 | PI3 kinase inhibition | Excellent cytotoxicity against MCF7 cells. | nih.gov |
| Pyrazole-indole hybrids | HepG2, HCT-116, MCF-7 | Apoptosis induction, cell cycle arrest, CDK-2 inhibition | Excellent anticancer inhibition performance. | acs.org |
Enzyme Inhibition Studies
The biological activities of pyrazole derivatives are often rooted in their ability to inhibit specific enzymes. This section focuses on the non-clinical investigation of pyrazole derivatives as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), liver alcohol dehydrogenase (LAD), and their modulation of cytochrome P450 enzymes.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, making it an attractive target for the development of antiproliferative and immunosuppressive agents. nih.govumich.edu Several pyrazole derivatives have been identified as potent inhibitors of human DHODH.
One study described a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives as inhibitors of human DHODH. nih.gov A particularly active compound from this series, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, was found to be more active than the known DHODH inhibitors brequinar (B1684385) and teriflunomide. nih.govnih.gov The inhibition of DHODH by these compounds was confirmed through enzymatic tests and cell-based assays. nih.gov
Research has also explored pyrazole derivatives as inhibitors of DHODH from the malaria parasite Plasmodium falciparum (PfDHODH). researchgate.netmdpi.com In silico evaluations and subsequent in vitro screening have identified pyrazole analogs with inhibitory activity against PfDHODH. researchgate.net For example, one synthesized pyrazole analog showed 30% inhibition of PfDHODH. researchgate.net
Liver Alcohol Dehydrogenase (LAD) Inhibition
Pyrazole and its derivatives are well-known inhibitors of liver alcohol dehydrogenase (LAD), an enzyme responsible for the metabolism of ethanol. nih.govscispace.com The inhibitory mechanism typically involves competition with the enzyme's substrate, ethanol. scispace.com
Studies have shown that the inhibitory potency of 4-substituted pyrazoles is influenced by the electronic properties and hydrophobicity of the substituent. nih.gov Electron-withdrawing substituents tend to result in weaker inhibitors, while increased hydrophobicity can enhance inhibitory effectiveness in vitro but may decrease it in vivo due to reduced cell membrane permeability. nih.gov
Research on human liver alcohol dehydrogenase has demonstrated that pyrazole and its 4-substituted analogs, such as 4-bromopyrazole, 4-methylpyrazole, and 4-iodopyrazole (B32481), are potent competitive inhibitors. scispace.com The inhibition constants (Ki) for these compounds were determined to be 2.6, 0.29, 0.21, and 0.12 µM, respectively. scispace.com
Cytochrome P450 Modulation
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. tandfonline.com The azole heterocyclic scaffold, including pyrazole, is known for its ability to inhibit CYP450 isozymes. researchgate.net
One study investigated a new series of pyrazole derivatives and found that compound 11e was a strong inhibitor of CYP2D6 with an IC50 of 26.7 nM, but a weak inhibitor of CYP3A4 with an IC50 of 383 nM, when compared to the known antifungal drug and CYP450 inhibitor, ketoconazole. researchgate.net This highlights the potential for developing selective CYP inhibitors based on the pyrazole scaffold.
The modulation of CYP enzymes by pyrazole derivatives is an important consideration in drug development, as it can influence the pharmacokinetic properties and potential for drug-drug interactions of these compounds. tandfonline.com
Structure-Activity Relationship (SAR) Analysis for Modulating Biological Response
The structure-activity relationship (SAR) of pyrazole derivatives is a well-explored area in medicinal chemistry, aiming to optimize their biological activities by modifying their chemical structure. The pyrazole core is a privileged scaffold, and substitutions at its various positions can significantly modulate potency, selectivity, and pharmacokinetic properties. mdpi.com
For 4-alkoxy-1H-pyrazoles, the nature of the alkoxy group is a critical determinant of activity. The isopropoxy group in 4-Isopropoxy-1H-pyrazole, for example, offers a balance of lipophilicity and steric bulk that can be advantageous for certain biological targets. SAR studies on related pyrazole series have shown that variations in the alkyl chain of the alkoxy group can fine-tune the compound's interaction with the hydrophobic pockets of enzymes.
In the context of kinase inhibitors, SAR studies have revealed several key principles applicable to this compound and its analogs:
Substitution at the 4-position: The size and nature of the substituent at this position can influence selectivity. For instance, the steric bulk of the isopropoxy group may enhance selectivity for kinases with larger hydrophobic pockets. Comparing a methoxy (B1213986) to an isopropoxy group at this position has been a strategy to probe the size of this pocket.
Substitution at the 1-position: The group at the N1 position of the pyrazole ring is often directed towards the solvent-exposed region in many enzyme active sites. Modifications here can be used to improve solubility and other pharmacokinetic properties without negatively impacting binding affinity.
Substitution at other ring positions: Introducing other functional groups on the pyrazole ring can lead to additional interactions, such as hydrogen bonds or halogen bonds, further enhancing potency and selectivity. For example, the introduction of a halogen, like bromine or chlorine, can alter the electronic properties and reactivity of the compound.
Table 2: Structure-Activity Relationship Insights from Pyrazole Analogs
| Compound/Analog Series | Key Structural Features | Impact on Biological Activity | Reference |
| 1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole Analogs | Variation of the halogen on the benzyl (B1604629) group (e.g., chlorine vs. bromine) and the alkoxy group (isopropoxy vs. methoxy). | Different substituents lead to variations in reactivity and biological effects, guiding research toward more potent derivatives. | |
| Fused Pyrazole Kinase Inhibitors | A fused pyrazole ring system. | Optimization of this series led to inhibitors with low nanomolar IC50 values in whole blood assays for p38α MAPK inhibition. | nih.gov |
| 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives | Designed as dual EGFR and VEGFR-2 inhibitors. | SAR analysis helped in identifying compounds with strong antiproliferative effects and potent dual inhibitory activities. | bohrium.com |
| Ring-fused Pyrazole Lck Inhibitors | A novel series of ring-fused pyrazole derivatives. | The most potent analogs showed excellent enzyme inhibitory activity (IC50s <1 nM) and cellular activity. | eui.eu |
Applications of 4 Isopropoxy 1h Pyrazole Beyond Biological Activity
Role as Versatile Chemical Building Blocks in Organic Synthesis
4-Isopropoxy-1H-pyrazole serves as a versatile building block in organic synthesis, providing a scaffold for constructing more complex molecules. The pyrazole (B372694) ring system is a fundamental component in the synthesis of a wide array of organic compounds. mdpi.commdpi.com The presence of the isopropoxy group at the 4-position influences the reactivity and properties of the molecule, making it a key intermediate for creating diverse chemical entities. researchgate.net
The synthesis of 4-alkoxypyrazoles, including this compound, has been a subject of significant research. Methods such as the copper(I) iodide (CuI)-catalyzed coupling reaction of 4-iodopyrazoles with alcohols have been developed to efficiently produce these compounds. researchgate.netnih.govmdpi.com This synthetic accessibility allows chemists to incorporate the 4-alkoxypyrazole moiety into larger, more complex structures. The pyrazole core itself can undergo various reactions, and the isopropoxy group can be modified or can influence the regioselectivity of subsequent reactions, further enhancing its utility as a building block. organic-chemistry.org Pyrazole derivatives are recognized as essential starting materials for creating intricate molecules for use in drug discovery and chemical research. cymitquimica.com
Below is a table summarizing a synthetic method for 4-alkoxypyrazoles:
| Catalyst | Reagents | Temperature (°C) | Reaction Time | Application |
| CuI (20 mol%) | Alcohol, Potassium t-butoxide (2 equiv), 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (20 mol%) | 130 | 1 hour (microwave) | Synthesis of 4-alkoxypyrazoles |
Table 1: Optimized conditions for CuI-catalyzed synthesis of 4-alkoxypyrazoles. researchgate.netnih.govmdpi.com
Potential in Agrochemical Development (e.g., Herbicides, Fungicides)
The pyrazole chemical structure is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic ring. clockss.org Pyrazole derivatives have demonstrated significant potential as active ingredients in herbicides and fungicides. clockss.orgechemi.com The structural versatility of the pyrazole ring allows for fine-tuning of its biological activity against specific weeds or fungal pathogens while maintaining selectivity and safety for crops. google.com
Research into pyrazole-based agrochemicals has shown that modifications to the pyrazole scaffold can lead to potent herbicidal and fungicidal agents. researchgate.netd-nb.info For example, certain 4-benzoyl-1-methylpyrazole derivatives function as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicides. clockss.org While direct studies on this compound as a commercial agrochemical are not extensively documented in the provided results, its status as a 4-alkoxypyrazole makes it a relevant structure for investigation in the development of new crop protection agents. The isopropoxy group can influence the compound's uptake, translocation, and binding affinity to target enzymes in plants and fungi.
The following table highlights the application of pyrazole derivatives in agrochemicals:
| Agrochemical Class | Target | Example Pyrazole Moiety |
| Herbicides | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 4-Benzoyl-1-methylpyrazole |
| Fungicides | Various | Pyrazolecarboxamide |
Table 2: Examples of pyrazole derivatives in agrochemical applications. clockss.orgbcpcpesticidecompendium.org
Applications in Materials Science for Novel Property Development
The structural attributes of pyrazole derivatives also lend themselves to applications in materials science. These compounds can serve as foundational units for the synthesis of novel materials with unique physical and chemical properties. mdpi.com The rigid, aromatic pyrazole ring can be incorporated into polymers or larger molecular assemblies to influence properties such as thermal stability, conductivity, and photophysical behavior.
The ability to substitute various functional groups onto the pyrazole core allows for the rational design of materials with tailored characteristics. While specific applications of this compound in materials science are an emerging area of research, the broader class of pyrazole-containing compounds is recognized for its versatility in creating new materials. mdpi.com
Development of Fluorescent Sensors and Probes
Pyrazole derivatives have been successfully utilized in the design and synthesis of fluorescent sensors and probes for the detection of various analytes, including metal ions and changes in pH. rsc.orgresearchgate.net The pyrazole ring often forms part of the fluorophore, the light-emitting portion of the sensor molecule.
The fluorescence properties of these sensors can be modulated by the binding of a specific target analyte. For instance, researchers have developed pyrazole-based "turn-on" and "turn-off" fluorescent sensors. rsc.orgtypeset.io A "turn-on" sensor exhibits a significant increase in fluorescence intensity upon binding to its target, while a "turn-off" sensor shows a decrease or quenching of fluorescence. rsc.orgtypeset.io For example, pyrazole-based sensors have shown selectivity for detecting ions such as Zn2+, Cd2+, and Fe3+. rsc.org The isopropoxy group in this compound could potentially influence the sensor's photophysical properties, such as absorption and emission wavelengths, as well as its selectivity towards specific ions. The development of a fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline structure for detecting small inorganic cations has been reported, where the pyrazole moiety is a key part of the fluorophore system. nih.gov
The table below details examples of pyrazole-based fluorescent sensors:
| Sensor Type | Target Ions | Emission Wavelength (λem) |
| Pyrazole-based "turn-on" | Zn2+, Cd2+ | 480 nm |
| Pyrazole-based "turn-on" | Fe3+, Fe2+ | 465 nm |
| Pyrazoline-based "turn-off" | Fe3+ | N/A |
Table 3: Characteristics of selected pyrazole-based fluorescent sensors. rsc.orgtypeset.io
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for 4-Isopropoxy-1H-pyrazole and its Analogues
The creation of new and environmentally friendly methods for synthesizing this compound and its variations is a key area for future research. Traditional synthesis often involves multiple steps and may use harsh reagents. Future work will likely focus on developing more efficient and sustainable "green" approaches.
One promising avenue is the use of multi-component reactions, which can create complex molecules in a single step, minimizing waste and improving efficiency. smolecule.com The use of microwave irradiation to speed up reactions and the exploration of eco-friendly solvents are also important areas of investigation. smolecule.comsciensage.info Researchers are also exploring the use of catalysts, such as palladium-based systems, to improve the selectivity and yield of these reactions. vulcanchem.com
A significant challenge lies in scaling up these novel synthetic routes for industrial production while maintaining cost-effectiveness and high purity. vulcanchem.comgoogle.com Overcoming this hurdle will be crucial for the widespread application of this compound and its derivatives.
Advanced Computational Modeling for Predictive Chemistry and Reactivity
Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the chemical behavior of molecules like this compound. These models can predict various properties, including charge distribution, which helps in designing new synthetic strategies. vulcanchem.com
Future research will likely involve the use of more sophisticated computational methods to predict not only the reactivity of this compound but also its potential biological activity. Molecular docking simulations, for instance, can be used to screen for potential interactions with biological targets like enzymes. This predictive power can significantly accelerate the drug discovery process by identifying promising candidates for further experimental investigation.
A key challenge is to improve the accuracy of these computational models. This requires refining the theoretical frameworks and validating the predictions with experimental data. Combining computational and experimental approaches will be essential for a comprehensive understanding of the chemistry of this compound.
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
The pyrazole (B372694) ring is known for its versatile reactivity, and this compound is no exception. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. However, there are likely many undiscovered reaction pathways waiting to be explored.
Future research could focus on investigating the reactivity of the isopropoxy group itself. For instance, it can be cleaved under acidic conditions to yield the corresponding hydroxy derivative. vulcanchem.com Exploring the conditions for this and other transformations could lead to the synthesis of novel compounds with unique properties.
The pyrazole ring can also participate in various coupling reactions, which are powerful tools for building more complex molecules. researchgate.net Investigating new coupling partners and reaction conditions could open up new avenues for the synthesis of advanced derivatives. A challenge in this area is to control the regioselectivity of these reactions, ensuring that the desired product is formed with high precision. researchgate.net
Design and Synthesis of Advanced Derivatives for Specific Academic and Industrial Applications
The structural versatility of this compound makes it an excellent starting point for designing and synthesizing advanced derivatives with specific applications in mind. evitachem.com By modifying the substituents on the pyrazole ring, researchers can fine-tune the properties of the molecule to suit a particular purpose.
In medicinal chemistry, for example, derivatives of this compound could be designed as inhibitors of specific enzymes involved in diseases like cancer or inflammation. eco-vector.com In materials science, these derivatives could be used to create novel polymers or dyes with unique optical or electronic properties. smolecule.com
The key challenge is to establish clear structure-activity relationships (SAR). This involves systematically synthesizing a library of derivatives and evaluating their properties to understand how different structural features influence their function. This knowledge is crucial for the rational design of new molecules with enhanced performance.
Integration of this compound into Complex Molecular Architectures and Hybrid Systems
A fascinating area of future research is the integration of the this compound moiety into more complex molecular architectures and hybrid systems. evitachem.com This could involve linking it to other heterocyclic rings to create bipyrazole systems or incorporating it into larger, multi-component structures. researchgate.net
These complex molecules could exhibit novel properties arising from the interaction between the different components. For example, a hybrid molecule containing a this compound unit and a fluorescent dye could be used as a sensor for specific analytes. The pyrazole unit could also be incorporated into metal-organic frameworks (MOFs) or other supramolecular assemblies.
The synthesis of these complex architectures presents a significant challenge, often requiring multi-step procedures and careful control of reaction conditions. researchgate.net However, the potential rewards in terms of discovering new materials and functional systems make this a highly promising area of research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Isopropoxy-1H-pyrazole, and how can purity be optimized?
- Methodological Answer : A two-step approach is often employed: (1) Synthesis of a halogenated pyrazole precursor (e.g., 4-chloro-1H-pyrazole) via cyclization or direct halogenation. (2) Nucleophilic substitution using isopropoxide under reflux in polar aprotic solvents (e.g., DMF or DMSO). Purification via column chromatography with gradients like CHCl–MeOH (98:2 v/v) ensures high purity, as demonstrated in pyrazole-imidazole hybrid syntheses . For scale-up, recrystallization from methanol or ethanol is effective .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?
- Methodological Answer : Multinuclear NMR (1H, 13C, and 19F, if applicable) is essential for confirming substitution patterns and regiochemistry. For example, 1H NMR can distinguish between pyrazole ring protons (δ 7.3–8.5 ppm) and isopropoxy methyl groups (δ 1.0–1.8 ppm) . Elemental analysis validates stoichiometry, while mass spectrometry confirms molecular weight. Advanced techniques like 2D NMR (e.g., HSQC, COSY) resolve complex coupling patterns in substituted pyrazoles .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of isopropoxy groups into pyrazole systems?
- Methodological Answer : Regioselectivity depends on directing groups and reaction conditions. Electron-withdrawing substituents (e.g., fluorine at the 5-position) can deactivate specific sites, favoring isopropoxy introduction at the 4-position. Catalytic systems (e.g., Pd-mediated cross-coupling) or temperature-controlled cyclization (80–120°C) further enhance selectivity, as shown in fluoropyrazole syntheses . Computational modeling (DFT) predicts charge distribution to guide synthetic design .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC values) require revisiting purity assessments (HPLC, ≥95%) and stereochemical confirmation (X-ray crystallography). Comparative studies using standardized assays (e.g., Mycobacterium tuberculosis growth inhibition) and controlled solvent systems (DMSO vs. saline) minimize variability. Meta-analyses of substituent effects (e.g., isopropoxy vs. methoxy) clarify structure-activity relationships .
Q. How do computational methods improve the design of this compound-based inhibitors?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations identify binding poses in target proteins (e.g., kinases). QSAR models correlate electronic properties (HOMO-LUMO gaps) with inhibitory potency. For instance, isopropoxy’s steric bulk may enhance selectivity for hydrophobic binding pockets, as seen in pyrazole-based kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
